REACTION_CXSMILES
|
C(NC(C)C)(C)C.CCCCCC.[F:14][C:15]1([F:22])[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]1.Cl[Si:24]([CH3:27])([CH3:26])[CH3:25].C(N(CC)CC)C.C(=O)([O-])O.[Na+]>C1COCC1.C([Li])CCC>[F:14][C:15]1([F:22])[CH2:20][CH2:19][C:18]([O:21][Si:24]([CH3:27])([CH3:26])[CH3:25])=[CH:17][CH2:16]1 |f:5.6|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)=O)F
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling on ice
|
Type
|
STIRRING
|
Details
|
at −78° C., and the reaction solution was stirred at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −78° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The thus obtained organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After vacuum concentration
|
Type
|
CUSTOM
|
Details
|
the residue was purified with silica gel chromatography (hexane/ethyl acetate=98:2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC=C(CC1)O[Si](C)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |